N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide
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Overview
Description
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a morpholine ring, and a pyrimidine core, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
It is structurally similar to 4-dimethylaminopyridine (dmap), which is known to target the aliphatic amidase expression-regulating protein . This protein plays a crucial role in the regulation of amidase expression in Pseudomonas aeruginosa .
Mode of Action
Based on its structural similarity to dmap, it can be inferred that it might act as a nucleophilic catalyst for a variety of reactions . DMAP is known to enhance the nucleophilicity of nitrogen, enabling it to participate in various reactions such as esterifications with anhydrides .
Biochemical Pathways
Dmap, a structurally similar compound, is known to catalyze a variety of reactions, suggesting that it could potentially influence multiple biochemical pathways .
Result of Action
Based on its structural similarity to dmap, it can be inferred that it might have significant effects on various chemical reactions, enhancing their efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 4-chloropyrimidine with dimethylamine to introduce the dimethylamino group. This is followed by the introduction of the morpholine ring through a nucleophilic substitution reaction. Finally, the butyramide group is attached via an amidation reaction using butyric acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine core or the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile involved.
Scientific Research Applications
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)pyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.
N,N-dimethyl-4-aminopyridine: Another catalyst with similar properties to DMAP.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.
Uniqueness
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of reactivity and specificity.
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-4-5-12(20)16-11-10-15-14(17-13(11)18(2)3)19-6-8-21-9-7-19/h10H,4-9H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEULRPAVLBTBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN=C(N=C1N(C)C)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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